5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a benzhydrylpiperazinyl group and a p-tolylmethyl moiety. This compound belongs to a class of molecules known for diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects, as evidenced by related analogs in the literature .
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5OS/c1-21-12-14-24(15-13-21)26(27-28(35)34-29(36-27)30-20-31-34)33-18-16-32(17-19-33)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,25-26,35H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCKRJRTGQZBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2. They likely interact with the active site of CDK2, preventing its interaction with cyclin and ATP, thereby inhibiting the kinase activity and disrupting the cell cycle progression.
Biological Activity
5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thiazolo[3,2-b][1,2,4]triazole core. The molecular formula is , and it has a molecular weight of 378.54 g/mol. The presence of the benzhydryl piperazine moiety is notable for its potential interactions with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit potent anticancer properties. A study evaluated various derivatives against nearly 60 human cancer cell lines and found that compounds similar to 5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol showed significant activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Specifically, compounds with the thiazolo[3,2-b][1,2,4]triazole scaffold displayed enhanced anticancer effects compared to their respective amides .
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of topoisomerase I (Top1), an essential enzyme for DNA replication. In vitro assays indicated that the compound exhibited superior Top1 inhibitory activity compared to camptothecin, a well-known natural Top1 inhibitor .
Other Biological Activities
In addition to anticancer properties, the compound has been studied for various other biological activities:
- Anti-inflammatory : The thiazolo derivatives have shown potential as anti-inflammatory agents.
- Antimicrobial : Some studies suggest efficacy against bacterial and fungal pathogens.
- Anticonvulsant : The compound has been evaluated for its ability to reduce seizure activity in animal models.
- Analgesic : Preliminary studies indicate pain-relieving properties .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and tested their efficacy against cancer cell lines. The results indicated that compounds with higher lipophilicity exhibited increased cell permeability and cytotoxicity .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the piperazine moiety significantly affected the biological activity of the thiazolo derivatives. For instance, substituents on the p-tolyl group enhanced binding affinity to specific receptors involved in tumor progression .
Table 1: Biological Activity Summary of Thiazolo Derivatives
| Activity Type | Efficacy Level | Reference |
|---|---|---|
| Anticancer | High | , |
| Anti-inflammatory | Moderate | |
| Antimicrobial | Variable | , |
| Anticonvulsant | Moderate | |
| Analgesic | Low |
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Fluorophenyl (3c) and nitrobenzylidene (5a) substituents improve anticonvulsant and spectroscopic properties, respectively, but may reduce solubility .
- Anticancer Potential: Arylidene derivatives (269a–e) show superior anticancer activity, implying that the target compound’s benzhydrylpiperazinyl group could modulate similar pathways (e.g., kinase inhibition) .
Key Observations :
- Yield Variability : Yields for thiazolotriazole derivatives range from 49–85%, influenced by substituent bulk and reaction conditions . The target compound’s synthesis may face challenges due to steric hindrance from the benzhydryl group.
- Thermal Stability : High melting points (>250°C) are common for nitro- or halogen-substituted derivatives (e.g., 5a, 5f), suggesting the target compound may exhibit similar stability .
Anticonvulsant Activity
- 6-(4-Fluorophenyl)thiazolotriazole (3c): ED50 = 28.7 mg/kg (MES test), superior to phenobarbital .
- 6-(4-Propoxyphenyl)thiazolotriazole (5b) : Active in both MES and PTZ models, indicating dual mechanism .
Anticancer Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
